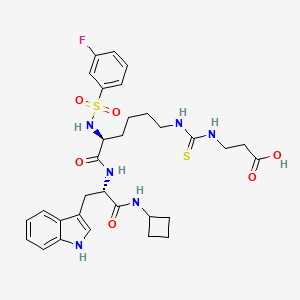
SIRT5 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirtuin 5 inhibitors are compounds that specifically inhibit the activity of Sirtuin 5, a member of the sirtuin family of NAD±dependent deacetylases. Sirtuin 5 is involved in various physiological processes, including metabolism, stress response, and aging. The inhibition of Sirtuin 5 has been linked to potential therapeutic applications in cancer, diabetes, cardiovascular diseases, obesity, neurodegenerative disorders, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirtuin 5 inhibitors often involves the modification of known sirtuin inhibitors to enhance selectivity and potency. For example, several new 9-substituted norharmane derivatives have been studied as Sirtuin 5 inhibitors . The synthetic routes typically involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization. Reaction conditions vary depending on the specific inhibitor being synthesized but generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of Sirtuin 5 inhibitors involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sirtuin 5 inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of Sirtuin 5 inhibitors include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels.
Major Products Formed
The major products formed from these reactions are typically the desired Sirtuin 5 inhibitors, along with by-products that need to be separated and purified. The final inhibitors are characterized by their ability to selectively inhibit Sirtuin 5 activity, often measured using biochemical assays.
Scientific Research Applications
Sirtuin 5 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the biochemical pathways regulated by Sirtuin 5.
Biology: Employed to investigate the role of Sirtuin 5 in cellular processes such as metabolism and stress response.
Medicine: Explored as potential therapeutic agents for treating diseases such as cancer, diabetes, cardiovascular diseases, obesity, neurodegenerative disorders, and inflammation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Sirtuin 5.
Mechanism of Action
Sirtuin 5 inhibitors exert their effects by binding to the active site of Sirtuin 5, preventing it from catalyzing the deacetylation of its substrates. This inhibition disrupts the normal function of Sirtuin 5, leading to changes in cellular processes regulated by this enzyme. The molecular targets and pathways involved include the regulation of metabolic enzymes, stress response proteins, and other key cellular regulators .
Comparison with Similar Compounds
Sirtuin 5 inhibitors are unique in their selectivity for Sirtuin 5 compared to other sirtuin family members. Similar compounds include inhibitors of Sirtuin 1, Sirtuin 2, Sirtuin 3, Sirtuin 4, Sirtuin 6, and Sirtuin 7. Each of these inhibitors has distinct selectivity and potency profiles, making them suitable for different research and therapeutic applications .
List of Similar Compounds
- Sirtuin 1 inhibitors
- Sirtuin 2 inhibitors
- Sirtuin 3 inhibitors
- Sirtuin 4 inhibitors
- Sirtuin 6 inhibitors
- Sirtuin 7 inhibitors
Sirtuin 5 inhibitors stand out due to their ability to specifically target Sirtuin 5, offering potential advantages in therapeutic applications where selective inhibition of this enzyme is desired.
Properties
IUPAC Name |
3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMWPNVCQYZKG-SVBPBHIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
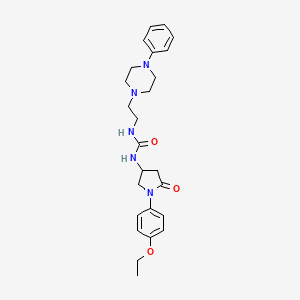
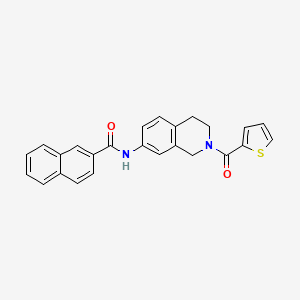
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2602132.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2602133.png)
![(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2602134.png)
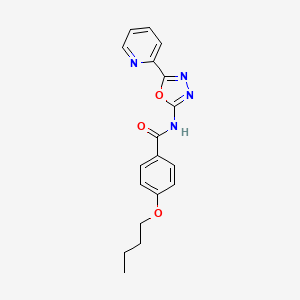
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/new.no-structure.jpg)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)
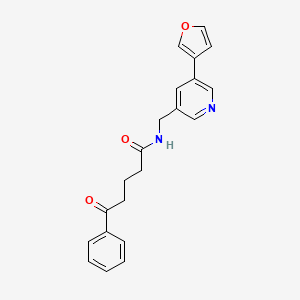
![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)
